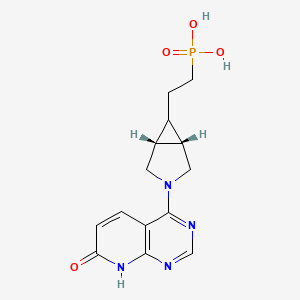

Enpp-1-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H17N4O4P |

|---|---|

Molecular Weight |

336.28 g/mol |

IUPAC Name |

2-[(1S,5R)-3-(7-oxo-8H-pyrido[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl]ethylphosphonic acid |

InChI |

InChI=1S/C14H17N4O4P/c19-12-2-1-9-13(17-12)15-7-16-14(9)18-5-10-8(11(10)6-18)3-4-23(20,21)22/h1-2,7-8,10-11H,3-6H2,(H2,20,21,22)(H,15,16,17,19)/t8?,10-,11+ |

InChI Key |

SQGOUGLKAOTADC-UQPYNNQESA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |

Canonical SMILES |

C1C2C(C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

Enpp-1-IN-20: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical immune checkpoint in the tumor microenvironment (TME). By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 potently suppresses the cGAS-STING innate immune pathway, thereby enabling cancer cells to evade immune surveillance. Furthermore, ENPP1-mediated ATP hydrolysis contributes to an immunosuppressive TME through the production of adenosine. Enpp-1-IN-20 is a highly potent and selective small-molecule inhibitor of ENPP1. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways and experimental workflows.

Introduction: The Role of ENPP1 in Cancer Immunology

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA). The presence of dsDNA in the cytoplasm, a hallmark of viral infection and cellular damage, is also a common feature of genomically unstable cancer cells. Upon binding to dsDNA, cGAS synthesizes cGAMP, which acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.

Cancer cells, however, have evolved mechanisms to counteract this immune activation. One such mechanism is the upregulation of ENPP1, a transmembrane glycoprotein that is the primary hydrolase of extracellular cGAMP. By degrading cGAMP in the TME, ENPP1 prevents the paracrine activation of STING in adjacent immune cells, effectively creating an immunosuppressive shield. Elevated ENPP1 expression has been correlated with poor prognosis and resistance to immunotherapy in various cancers.[1][2][3][4]

This compound: A Potent ENPP1 Inhibitor

This compound, also known as Compound 31, is a novel, highly potent inhibitor of ENPP1 with a pyrido[2,3-d]pyrimidin-7-one scaffold.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of ENPP1, which prevents the hydrolysis of extracellular cGAMP. This leads to an accumulation of cGAMP within the TME, which can then be taken up by surrounding immune cells to activate the STING pathway and mount an anti-tumor immune response.

Quantitative Data

The potency of this compound has been characterized in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.09 nM | Enzymatic Assay (rhENPP1) | |

| IC50 | 8.8 nM | Cell-Based Assay |

Core Mechanism of Action in Cancer Cells

The anti-cancer activity of this compound is primarily driven by its ability to restore and enhance STING-mediated anti-tumor immunity. The mechanism can be broken down into the following key steps:

-

Inhibition of cGAMP Hydrolysis: this compound binds to ENPP1, blocking its catalytic site and preventing the degradation of extracellular cGAMP produced by cancer cells.

-

Accumulation of Extracellular cGAMP: The inhibition of ENPP1 leads to an increase in the concentration of cGAMP within the tumor microenvironment.

-

Paracrine STING Activation: The accumulated extracellular cGAMP is taken up by neighboring immune cells, particularly dendritic cells and macrophages, through a yet-to-be-fully-elucidated transport mechanism.

-

Initiation of Immune Response: Once inside the immune cells, cGAMP binds to and activates STING, leading to the downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.

-

Recruitment and Activation of Immune Cells: The secreted cytokines recruit and activate cytotoxic T lymphocytes and natural killer cells, which are capable of recognizing and killing cancer cells.

-

Conversion of "Cold" Tumors to "Hot" Tumors: By promoting immune cell infiltration and activation, this compound can transform immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of ENPP1 inhibitors like this compound.

In Vitro ENPP1 Enzymatic Activity Assay (Fluorescence-Based)

Principle: This assay measures the enzymatic activity of recombinant human ENPP1 (rhENPP1) by detecting the production of AMP from the hydrolysis of a fluorogenic substrate. The increase in fluorescence is proportional to ENPP1 activity, and the inhibitory effect of a compound is determined by the reduction in the fluorescence signal.

Materials:

-

Recombinant Human ENPP1 (rhENPP1)

-

Fluorogenic ENPP1 substrate (e.g., a proprietary substrate from a commercial kit)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

This compound

-

DMSO

-

384-well, black, low-volume microplates

-

Fluorescence plate reader

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor stock in Assay Buffer to create a range of concentrations.

-

Dilute rhENPP1 to the desired working concentration (e.g., 100-200 pM) in cold Assay Buffer.

-

Prepare the fluorogenic substrate at the desired working concentration in Assay Buffer.

-

-

Assay Plate Setup:

-

Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

-

Include wells for a "no enzyme" control (background).

-

-

Enzyme Addition and Incubation:

-

Add the diluted rhENPP1 enzyme to all wells except the "no enzyme" control wells.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 60 minutes or as an endpoint reading.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based STING Activation Assay

Principle: This assay measures the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context. This is typically assessed by measuring the expression of STING-dependent genes, such as IFNB1 (Interferon Beta 1), in a reporter cell line or primary immune cells.

Materials:

-

THP-1 cells (human monocytic cell line) or other suitable immune cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

2'3'-cGAMP (as a positive control and to provide substrate for ENPP1)

-

Lipofectamine or other transfection reagent (for cGAMP delivery if needed)

-

RNA extraction kit

-

qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a suitable density.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

STING Stimulation: Add a suboptimal concentration of 2'3'-cGAMP to the cell culture medium to provide a substrate for endogenous ENPP1.

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for STING activation and gene expression.

-

RNA Extraction and qRT-PCR:

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of IFNB1 using qRT-PCR, normalizing to a housekeeping gene.

-

-

Data Analysis: Calculate the fold change in IFNB1 expression in inhibitor-treated cells relative to vehicle-treated cells.

In Vivo Tumor Growth Inhibition Study

Principle: This study evaluates the anti-tumor efficacy of this compound in a syngeneic mouse model, where the tumor and the host have a competent immune system. The 4T1 murine breast cancer model is a commonly used and aggressive model for studying metastasis.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

This compound formulated for in vivo administration (e.g., in a vehicle suitable for oral gavage or intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

(Optional) Anti-PD-1/PD-L1 antibody for combination studies

Workflow Diagram:

Procedure:

-

Tumor Implantation: Subcutaneously inject 4T1 cells into the mammary fat pad of female BALB/c mice.

-

Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., vehicle, this compound, combination therapy).

-

Treatment Administration: Administer this compound and control treatments according to a predefined schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise and weigh the primary tumors.

-

(Optional) Harvest lungs or other organs to assess metastasis.

-

(Optional) Analyze tumors for immune cell infiltration using immunohistochemistry (IHC) or flow cytometry.

-

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI). Perform statistical analysis to determine the significance of the results.

Conclusion

This compound is a highly potent inhibitor of ENPP1 that demonstrates significant promise as a cancer immunotherapy agent. Its mechanism of action is centered on the blockade of ENPP1-mediated hydrolysis of extracellular cGAMP, leading to the restoration and enhancement of STING-dependent anti-tumor immunity. The preclinical data for this compound, including its in vivo efficacy in a syngeneic mouse model of breast cancer, provide a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and other novel ENPP1 inhibitors. By targeting this key innate immune checkpoint, this compound represents a promising strategy to overcome immune evasion in cancer and improve patient outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Discovery of Pyrido[2,3âd]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. pnas.org [pnas.org]

- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Enpp-1-IN-20 in STING Pathway Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in antitumor and antiviral responses. A key negative regulator of this pathway is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP). Inhibition of ENPP1 has emerged as a promising therapeutic strategy to enhance STING-mediated immunity. Enpp-1-IN-20 is a highly potent and selective small molecule inhibitor of ENPP1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the activation of the STING pathway, presenting quantitative data, and outlining key experimental protocols for its characterization.

Introduction to the cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections, as well as cellular damage and genomic instability characteristic of cancer cells.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates the STING protein located on the endoplasmic reticulum membrane.

Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines. This cascade initiates a robust anti-viral and anti-tumor immune response.

ENPP1 is a type II transmembrane glycoprotein that functions as a critical innate immune checkpoint by negatively regulating the STING pathway. Its primary role in this context is the hydrolysis of extracellular 2'3'-cGAMP, effectively dampening the paracrine signaling that can alert neighboring cells to a threat. By degrading 2'3'-cGAMP, ENPP1 limits the activation of the STING pathway, a mechanism that can be exploited by tumors to evade immune surveillance.

This compound: A Potent ENPP1 Inhibitor

This compound, also referred to as Compound 31 in scientific literature, is a highly potent inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP. This leads to an accumulation of 2'3'-cGAMP in the cellular microenvironment, which can then be taken up by surrounding cells to activate the STING pathway, thereby amplifying the innate immune response.

Quantitative Data

The potency of this compound has been characterized through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound (Compound 31) | Biochemical | ENPP1 | 0.09 nM | |

| This compound (Compound 31) | Cell-based | ENPP1 | 8.8 nM |

Signaling Pathways and Mechanisms

The mechanism of action of this compound is centered on its ability to inhibit the enzymatic function of ENPP1, leading to the potentiation of STING signaling.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and its effect on the STING pathway.

Recombinant ENPP1 Enzymatic Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the recombinant ENPP1 enzyme.

Materials:

-

Recombinant human ENPP1 (rENPP1)

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA

-

Substrate: p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) or 2'3'-cGAMP

-

This compound serially diluted in DMSO

-

96-well microplate

-

Plate reader for absorbance or fluorescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add the diluted inhibitor solutions to the wells of a 96-well plate.

-

Add a fixed concentration of rENPP1 to each well.

-

Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., p-Nph-5′-TMP).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like NaOH if using p-Nph-5′-TMP).

-

Measure the product formation using a plate reader (e.g., absorbance at 405 nm for p-nitrophenol).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.

Materials:

-

THP-1 Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system) or other suitable cell lines (e.g., A549 Dual™).

-

Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin.

-

2'3'-cGAMP.

-

This compound.

-

Luciferase detection reagent (e.g., QUANTI-Luc™).

-

Luminometer.

Procedure:

-

Seed THP-1 Dual™ cells in a 96-well plate at a density of ~100,000 cells/well and incubate overnight.

-

Treat the cells with varying concentrations of this compound for 1-2 hours prior to stimulation.

-

Stimulate the cells by adding a suboptimal concentration of 2'3'-cGAMP (e.g., 25 µM). This concentration should be determined empirically to provide a window for observing enhancement.

-

Include appropriate controls: untreated cells, cells with 2'3'-cGAMP only, and cells with this compound only.

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Collect a small aliquot (e.g., 20 µL) of the cell supernatant.

-

Measure the luciferase activity by adding the detection reagent according to the manufacturer's instructions and reading the luminescence on a plate reader.

-

The fold-increase in luciferase activity in the presence of the inhibitor compared to 2'3'-cGAMP alone indicates the potentiation of STING signaling.

Alternative Endpoints:

-

qRT-PCR for IFN-β: Following the 24-hour incubation, lyse the cells, extract total RNA, and perform reverse transcription to generate cDNA. Use qRT-PCR to measure the relative expression of the IFNB1 gene.

-

ELISA for IFN-β: The cell culture supernatant can be analyzed using an IFN-β ELISA kit to quantify the amount of secreted protein.

Western Blot Analysis of STING Pathway Activation

This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3, which is indicative of pathway activation.

Materials:

-

Relevant cells (e.g., THP-1 monocytes).

-

This compound.

-

2'3'-cGAMP.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescence detection reagents.

Procedure:

-

Culture cells and treat with this compound with or without 2'3'-cGAMP for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the total and phosphorylated forms of TBK1 and IRF3.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

The ratio of phosphorylated to total protein indicates the level of pathway activation.

Experimental Workflows

A logical workflow is essential for the comprehensive characterization of an ENPP1 inhibitor like this compound.

References

Enpp-1-IN-20: A Technical Guide to a Potent ENPP1 Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, representing a promising target for cancer immunotherapy. By hydrolyzing the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens the stimulator of interferon genes (STING) signaling pathway, thereby suppressing antitumor immunity. Enpp-1-IN-20 is a highly potent, small-molecule inhibitor of ENPP1, designed to reverse this immunosuppressive mechanism and unleash the power of the innate immune system against cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a crucial component of the innate immune response to cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to chromosomal instability.

-

cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.

-

2'3'-cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP.

-

STING Activation: 2'3'-cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.

-

Downstream Signaling: STING activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

-

ENPP1-Mediated Inhibition: ENPP1, a transmembrane protein often overexpressed on the surface of cancer cells, hydrolyzes extracellular 2'3'-cGAMP, preventing it from activating the STING pathway in surrounding immune cells, such as dendritic cells. This action effectively creates an immunosuppressive tumor microenvironment.

This compound is designed to block the enzymatic activity of ENPP1, thereby increasing the concentration of 2'3'-cGAMP in the tumor microenvironment and promoting a robust anti-tumor immune response.

Quantitative Data for ENPP1 Inhibitors

This compound has demonstrated high potency in both biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (this compound) | 0.09 nM | Biochemical ENPP1 Inhibition Assay | [1] |

| IC50 (this compound) | 8.8 nM | Cell-Based ENPP1 Inhibition Assay | [1] |

Note: While specific in vivo pharmacokinetic, pharmacodynamic, and efficacy data for this compound are not publicly available at the time of this writing, the following tables provide representative data from other well-characterized small-molecule ENPP1 inhibitors to illustrate expected experimental outcomes.

Table 2: Representative In Vivo Efficacy of an ENPP1 Inhibitor (STF-1623) in a Syngeneic Mouse Model

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |

| EMT6 Breast Cancer | STF-1623 | Significant TGI | Delayed tumor growth and metastasis |

| EMT6 Breast Cancer | STF-1623 + anti-PD-L1 | Synergistic TGI | Abolished metastasis |

| Panc02 Pancreatic Cancer | STF-1623 | Significant TGI | Controlled tumor growth |

| CT26 Colorectal Cancer | STF-1623 | Significant TGI | Controlled tumor growth |

Table 3: Representative Pharmacokinetic Properties of an ENPP1 Inhibitor (STF-1623) in Mice

| Parameter | Serum | EMT6 Tumor |

| Cmax | 23 µg/mL | 9 µg/g |

| t1/2 | 1.7 hours | 6.6 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ENPP1 inhibitors like this compound.

Biochemical ENPP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1 enzyme.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorogenic substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 0.1 mM ZnCl2)

-

Test compound (this compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate, except for the blank controls.

-

Add the serially diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known ENPP1 inhibitor).

-

Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the ENPP1 substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the substrate used).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based STING Activation Assay (Luciferase Reporter)

Objective: To assess the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.

Materials:

-

HEK293T cells stably co-expressing human STING and an IRF3-inducible luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

2'3'-cGAMP.

-

Test compound (this compound).

-

96-well cell culture plate.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 1-2 hours.

-

Add a sub-maximal concentration of 2'3'-cGAMP to the wells.

-

Incubate the plate for 6-24 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to cells treated with 2'3'-cGAMP alone.

-

Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation of STING signaling.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a preclinical animal model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer).

-

Test compound (this compound).

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: ENPP1-STING signaling pathway and the mechanism of action of this compound.

Caption: Workflow for a biochemical ENPP1 inhibition assay.

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent inhibitor of ENPP1 with the potential to enhance anti-tumor immunity by activating the cGAS-STING pathway. The data and protocols presented in this technical guide provide a strong foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and other ENPP1 inhibitors. The continued exploration of this class of molecules holds promise for the development of novel and effective cancer immunotherapies.

References

The Biochemical Function of Enpp-1-IN-20: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the biochemical function of Enpp-1-IN-20, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). It details the mechanism of action, quantitative potency, and the experimental protocols for characterization.

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It primarily hydrolyzes adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Critically, in the context of immuno-oncology, ENPP1 has been identified as a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This compound is a highly potent small molecule inhibitor of ENPP1, designed to block its enzymatic activity and thereby enhance anti-tumor immunity by reactivating the STING pathway.

Core Mechanism of Action

The primary biochemical function of this compound is the direct inhibition of the enzymatic activity of ENPP1. This inhibition has two major downstream consequences within the tumor microenvironment:

-

Activation of the cGAS-STING Pathway: In tumor cells with chromosomal instability, cytosolic double-stranded DNA (dsDNA) is detected by cGAS, which synthesizes 2'3'-cGAMP. This cGAMP can be transported to adjacent immune cells to activate the STING pathway, leading to the production of type I interferons and a robust anti-tumor T-cell response. ENPP1 on the surface of cancer cells hydrolyzes extracellular 2'3'-cGAMP, effectively shutting down this paracrine signaling. This compound blocks this hydrolysis, leading to an accumulation of extracellular 2'3'-cGAMP and sustained STING activation.[1][2][3]

-

Reduction of Immunosuppressive Adenosine: ENPP1-mediated hydrolysis of ATP to AMP is the first step in the generation of extracellular adenosine, a potent immunosuppressive molecule in the tumor microenvironment. By inhibiting ENPP1, this compound reduces the available AMP pool for conversion to adenosine by ecto-5'-nucleotidase (CD73), thereby alleviating adenosine-mediated immune suppression.[4]

Quantitative Data: Inhibitor Potency

The inhibitory activity of this compound and other representative ENPP1 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Inhibitor | Assay Type | IC50 | Reference |

| This compound | Biochemical | 0.09 nM | [5] |

| This compound | Cell-based | 8.8 nM | **** |

| ENPP1 Inhibitor C | Cell-free | 0.26 µM | |

| ENPP1 Inhibitor C | Cellular (MDA-MB-231) | 10 µM | |

| Enpp-1-IN-14 | Biochemical (rhENPP1) | 32.38 nM |

Signaling Pathways and Experimental Workflows

ENPP1's Role in Modulating Anti-Tumor Immunity

The following diagram illustrates the dual mechanism by which ENPP1 suppresses anti-tumor immunity and how its inhibition by this compound can reverse this suppression.

Experimental Workflow for ENPP1 Inhibitor Characterization

The diagram below outlines a typical workflow for evaluating the biochemical and cellular activity of an ENPP1 inhibitor like this compound.

Experimental Protocols

Recombinant ENPP1 Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1 enzyme by measuring the production of AMP/GMP.

Principle: The assay quantifies ENPP1 activity by detecting the product (AMP/GMP) of substrate (ATP/cGAMP) hydrolysis. The detection is based on a competitive immunoassay. In the absence of ENPP1-produced AMP/GMP, a fluorescently labeled tracer binds to a specific antibody, resulting in a high fluorescence polarization (FP) signal. When ENPP1 is active, the produced AMP/GMP competes with the tracer for antibody binding, leading to a decrease in the FP signal that is proportional to enzyme activity.

Materials:

-

Recombinant human ENPP1 (rENPP1)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

-

Substrate: 2'3'-cGAMP or ATP

-

Test Compound: this compound

-

Detection Kit: Transcreener® AMP²/GMP² FP Assay Kit (contains antibody, tracer, and stop buffer)

-

384-well, black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3 or 1:5) of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

-

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare the Substrate Working Solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 20 µM for a 10 µM final concentration in the assay).

-

Prepare the Enzyme Working Solution by diluting rENPP1 in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range during the incubation period (e.g., EC50 concentration, ~50 pM).

-

-

Assay Protocol (Final Volume: 20 µL):

-

Add 2.5 µL of diluted inhibitor or DMSO (for vehicle/maximum activity controls) to the appropriate wells of the 384-well plate.

-

Add 7.5 µL of Assay Buffer to all wells.

-

To initiate the reaction, add 10 µL of a 2X Enzyme/Substrate mix (pre-mixed immediately before addition). Alternatively, add 5 µL of 4X enzyme solution, pre-incubate with the inhibitor for 15-30 minutes at room temperature, then add 5 µL of 4X substrate solution.

-

Include "no enzyme" controls for background correction.

-

Seal the plate and incubate at room temperature for 60 minutes. This time should be optimized to ensure product formation is on the linear portion of the progress curve.

-

-

Detection:

-

Prepare the Stop & Detect Mix according to the manufacturer's protocol (e.g., containing EDTA to stop the reaction, antibody, and tracer).

-

Add 10 µL of the Stop & Detect Mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence polarization plate reader (e.g., Excitation: 630 nm, Emission: 650 nm).

-

-

Data Analysis:

-

Convert the raw FP values to the concentration of AMP/GMP produced using a standard curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular STING Activation Assay (Reporter Gene)

This protocol measures the ability of this compound to enhance 2'3'-cGAMP-mediated STING activation in a cellular context using a reporter cell line.

Principle: THP1-Dual™ cells are human monocytes that are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified in the cell supernatant. By inhibiting ENPP1 on the cell surface, this compound prevents the degradation of exogenously added 2'3'-cGAMP, leading to a stronger STING signal and increased luciferase production.

Materials:

-

THP1-Dual™ reporter cells

-

Cell Culture Medium: RPMI 1640, 10% FBS, Penicillin-Streptomycin

-

Test Compound: this compound

-

Stimulant: 2'3'-cGAMP

-

96-well, flat-bottom cell culture plates

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed THP1-Dual™ cells into a 96-well plate at a density of 1 x 10^5 cells per well in 180 µL of culture medium.

-

Allow cells to adhere and stabilize overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound and Stimulant Addition:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells by adding 10 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 1 hour at 37°C.

-

Prepare a working solution of 2'3'-cGAMP in cell culture medium.

-

Add 10 µL of the 2'3'-cGAMP solution to the wells to achieve a final concentration that gives a sub-maximal response (e.g., 25 µM). Include an unstimulated control.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

Carefully collect 20 µL of the cell culture supernatant from each well.

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

In a white, 96-well luminometer plate, add the 20 µL of supernatant.

-

Add 50 µL of the detection reagent to each well.

-

Read the luminescence immediately on a plate reader.

-

-

Data Analysis:

-

Calculate the fold-increase in luciferase activity for each condition relative to the unstimulated control.

-

Plot the fold-increase in STING signaling against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration), which represents the concentration of inhibitor required to achieve 50% of the maximal potentiation of STING signaling.

-

Conclusion

This compound is a highly potent inhibitor of ENPP1 with a clear dual mechanism of action that promotes anti-tumor immunity. By preventing the degradation of 2'3'-cGAMP and reducing the production of immunosuppressive adenosine, it effectively converts an immunologically "cold" tumor microenvironment into a "hot" one. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate this compound and other ENPP1 inhibitors as promising therapeutics in oncology and beyond.

References

Enpp-1-IN-20: A Technical Guide to Modulating the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that actively suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway, ENPP1 dampens the innate immune response within the tumor microenvironment (TME). Furthermore, ENPP1's hydrolysis of ATP contributes to the production of immunosuppressive adenosine. Enpp-1-IN-20 is a potent and selective small molecule inhibitor of ENPP1, designed to reverse this immunosuppression and "heat up" immunologically "cold" tumors. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its impact on the TME, and the experimental methodologies used for its characterization.

The Role of ENPP1 in the Tumor Microenvironment

ENPP1 is a type II transmembrane glycoprotein that is frequently overexpressed on the surface of various cancer cells and is also present on stromal and immune cells within the TME.[1] Its primary pro-tumorigenic functions are mediated through two key enzymatic activities:

-

Hydrolysis of cGAMP: Cancer cells, often characterized by genomic instability, can release cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn synthesizes cGAMP.[2] Extracellular cGAMP can then be taken up by adjacent immune cells, such as dendritic cells, activating the STING pathway.[3] STING activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor T-cell response.[4] ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively acting as a brake on this critical anti-tumor signaling pathway.[5]

-

Production of Adenosine: ENPP1 hydrolyzes extracellular ATP to AMP. AMP is then converted to the immunosuppressive molecule adenosine by CD73. Adenosine, abundant in the TME, signals through A2A receptors on immune cells, leading to the suppression of T-cell and NK cell activity and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

By inhibiting both of these pathways, ENPP1 fosters an immunosuppressive TME, allowing tumors to evade immune surveillance and progress.

This compound: Mechanism of Action

This compound is a highly potent small molecule inhibitor of ENPP1. Its mechanism of action is centered on blocking the catalytic activity of ENPP1, leading to two significant downstream effects that remodel the TME from an immunosuppressive to an immunostimulatory state:

-

Preservation of Extracellular cGAMP: By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. The resulting accumulation of cGAMP in the TME allows for sustained activation of the STING pathway in dendritic cells and other immune cells. This leads to the production of type I IFNs, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor, converting "cold" tumors into "hot," T-cell-inflamed tumors.

-

Reduction of Immunosuppressive Adenosine: While the primary focus is on the cGAMP-STING axis, inhibition of ENPP1's ATPase activity can also contribute to a reduction in the production of immunosuppressive adenosine in the TME.

The following diagram illustrates the central role of ENPP1 in suppressing the cGAS-STING pathway and how this compound reverses this effect.

Quantitative Data

The potency of this compound and other representative ENPP1 inhibitors has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of ENPP1 Inhibitors

| Compound | Target | IC50 / Ki (Enzymatic Assay) | IC50 / EC50 (Cell-Based Assay) | Reference |

| This compound | ENPP1 | 0.09 nM (IC50) | 8.8 nM (IC50) | |

| STF-1623 | ENPP1 | 16 nM (Ki,app) | 68 nM (IC50) | |

| ZXP-8202 | ENPP1 | pico-molar (IC50) | 20 nM (EC50) | |

| ISM5939 | ENPP1 | - | - | |

| ENPP1 Inhibitor C | ENPP1 | 0.26 µM (IC50) | 10 µM |

Table 2: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors

| Compound | Cancer Model | Dosing | Outcome | Reference |

| Enpp-1-IN-14 | - | 50 mg/kg; IP; BID, for 31 days | Significantly inhibited tumor growth | |

| STF-1623 | EMT6 Breast Cancer | - | Synergized with anti-PD-L1 and radiation to abolish lung metastases | |

| STF-1623 | Panc02 Pancreatic, CT26 Colorectal | - | Suppressed tumor growth | |

| ISM Compound | MC38 Syngeneic Model | Single dose | 67% tumor growth inhibition | |

| SR-8314 | Syngeneic Murine Tumor Model | - | Increased CD3+, CD4+, and CD8+ T cells in tumors |

Experimental Protocols

The characterization of this compound and its effects on the TME involves a suite of specialized experimental protocols. Below are detailed methodologies for key assays.

In Vitro ENPP1 Enzymatic Activity Assay

This assay is fundamental to determining the direct inhibitory potency of a compound against the ENPP1 enzyme.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.

-

Principle: The assay measures the enzymatic activity of ENPP1 by quantifying the product of substrate hydrolysis. A common method utilizes a fluorogenic substrate, where cleavage by ENPP1 results in a fluorescent signal. The reduction in signal in the presence of an inhibitor is used to calculate the IC50.

-

Materials:

-

Recombinant human ENPP1 enzyme.

-

Fluorogenic ENPP1 substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate or a proprietary substrate like Tokyo Green™-mAMP).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4-9.5, containing CaCl2 and ZnCl2).

-

Test compound (e.g., this compound) and a known ENPP1 inhibitor as a positive control.

-

384-well microplate.

-

Plate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Add the diluted ENPP1 enzyme to the wells of the microplate.

-

Add the test compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) for 100% activity and wells without enzyme for background.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

cGAMP Quantification in Cell Culture (ELISA)

This assay measures the level of cGAMP in cell culture supernatants or lysates, providing a readout of ENPP1 activity in a cellular context.

-

Objective: To quantify the concentration of 2'3'-cGAMP in biological samples.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. cGAMP in the sample competes with a known amount of labeled cGAMP (e.g., HRP-conjugated) for binding to a limited amount of anti-cGAMP antibody. The amount of labeled cGAMP bound is inversely proportional to the amount of cGAMP in the sample.

-

Materials:

-

2'3'-cGAMP ELISA kit (containing pre-coated plates, cGAMP standard, detection antibody, HRP conjugate, and substrate).

-

Cell culture samples (supernatants or lysates).

-

Plate reader capable of absorbance measurement.

-

-

Procedure:

-

Prepare a standard curve using the provided cGAMP standard.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the HRP-conjugated cGAMP to each well.

-

Add the anti-cGAMP antibody to each well to initiate the competitive binding.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the cGAMP concentration in the samples by interpolating from the standard curve.

-

In Vivo Tumor Efficacy Studies

Syngeneic mouse models are essential for evaluating the anti-tumor efficacy of immunomodulatory agents like this compound.

-

Objective: To assess the anti-tumor activity of an ENPP1 inhibitor alone or in combination with other therapies (e.g., checkpoint inhibitors) in a living organism.

-

Principle: Tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are treated with the ENPP1 inhibitor, and tumor growth is monitored over time.

-

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6).

-

Murine tumor cell line (e.g., CT26, MC38, 4T1).

-

ENPP1 inhibitor formulated for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Implant a known number of tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor, combination therapy).

-

Administer the treatments according to the desired schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, flow cytometry).

-

Calculate tumor growth inhibition (TGI) and assess statistical significance.

-

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Flow cytometry is a powerful technique to dissect the complex immune landscape within the TME and assess the impact of ENPP1 inhibition.

-

Objective: To identify and quantify different immune cell populations within the tumor.

-

Principle: A single-cell suspension is prepared from the tumor tissue and stained with a panel of fluorescently labeled antibodies that bind to specific cell surface and intracellular markers, allowing for the identification of various immune cell subsets.

-

Materials:

-

Freshly excised tumors.

-

Enzymes for tissue digestion (e.g., collagenase, DNase).

-

Flow cytometry buffer (FACS buffer).

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80).

-

Flow cytometer.

-

-

Procedure:

-

Mince the tumor tissue and digest it into a single-cell suspension using an enzymatic cocktail.

-

Filter the cell suspension to remove debris.

-

Lyse red blood cells.

-

Count the viable cells.

-

Stain the cells with a viability dye to exclude dead cells from the analysis.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers.

-

If analyzing intracellular markers (e.g., FoxP3 for Tregs), fix and permeabilize the cells, followed by incubation with the intracellular antibody.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using specialized software to gate on and quantify the different immune cell populations.

-

Conclusion

This compound represents a promising therapeutic agent that targets a key mechanism of immune evasion in the tumor microenvironment. By potently inhibiting ENPP1, it unleashes the power of the cGAS-STING pathway, leading to a more robust anti-tumor immune response. The comprehensive preclinical evaluation of ENPP1 inhibitors, utilizing the detailed experimental protocols outlined in this guide, is crucial for advancing these novel immunotherapies toward clinical application. The ability of this compound to remodel the TME and synergize with other cancer therapies holds significant potential for improving outcomes for patients with a wide range of solid tumors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Enpp-1-IN-20: A Potent ENPP1 Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens anti-tumor immune responses. Consequently, the development of potent and selective ENPP1 inhibitors represents a promising strategy in cancer immunotherapy. This technical guide details the discovery, development, and preclinical evaluation of Enpp-1-IN-20, a highly potent ENPP1 inhibitor based on a novel pyrido[2,3-d]pyrimidin-7-one scaffold. This compound, also identified as compound 31 in its seminal publication, has demonstrated significant potency in enzymatic and cell-based assays, along with in vivo efficacy in a preclinical cancer model.[1][2]

Core Data Summary

The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biological activities and properties.

Table 1: In Vitro ENPP1 Inhibitory Activity [1]

| Compound | ENPP1 IC50 (nM) |

| This compound (31) | 0.09 |

| 8 | >10000 |

| 15 | 1580 |

| 23 | 2.4 |

| 28 | 0.21 |

| 30 | 0.15 |

Table 2: Cell-Based ENPP1 Inhibitory Activity and STING Pathway Activation [1]

| Compound | Cellular ENPP1 IC50 (nM) | STING Activation (EC50, nM) |

| This compound (31) | 8.8 | 10.2 |

| 23 | 110 | 125 |

| 28 | 15.6 | 20.1 |

| 30 | 12.3 | 15.8 |

Table 3: Pharmacokinetic Properties of this compound [1]

| Parameter | Value |

| Mouse Pharmacokinetics (1 mg/kg, IV) | |

| T1/2 (h) | 1.8 |

| CL (mL/min/kg) | 25.6 |

| Vdss (L/kg) | 3.2 |

| AUC (last) (ng·h/mL) | 654 |

| Mouse Pharmacokinetics (5 mg/kg, PO) | |

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 289 |

| AUC (last) (ng·h/mL) | 1432 |

| F (%) | 43.8 |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the ENPP1 enzyme, which leads to the potentiation of the cGAS-STING signaling pathway. The following diagram illustrates this mechanism.

Caption: Mechanism of Action of this compound in the ENPP1-STING Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ENPP1 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory potency of compounds against recombinant human ENPP1.

Principle: This assay measures the hydrolysis of the fluorogenic substrate, p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), by ENPP1. The product, p-nitrophenol, can be colorimetrically detected.

Materials:

-

Recombinant human ENPP1 enzyme

-

p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) substrate

-

Assay buffer: 50 mM Tris-HCl (pH 9.0), 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, 0.01% Tween-20

-

Test compounds (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 48 µL of the ENPP1 enzyme solution in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNP-TMP substrate solution in assay buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based STING Activation Assay

Objective: To assess the ability of ENPP1 inhibitors to potentiate cGAMP-mediated STING activation in a cellular context.

Principle: This assay utilizes a THP-1 dual reporter cell line that expresses a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway by cGAMP leads to IRF3 activation and subsequent luciferase expression, which can be quantified.

Materials:

-

THP-1 Dual™ cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

2'3'-cGAMP

-

Test compounds (e.g., this compound)

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Seed THP-1 Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

-

Stimulate the cells with a sub-optimal concentration of 2'3'-cGAMP (e.g., 1 µg/mL).

-

Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

Collect 20 µL of the cell culture supernatant and transfer to a white 96-well plate.

-

Add 180 µL of HEK-Blue™ Detection medium to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity and determine the EC50 values for STING activation.

In Vivo Efficacy Study in a 4T1 Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model of triple-negative breast cancer.

Principle: The 4T1 murine breast cancer cell line is implanted into immunocompetent BALB/c mice. Tumor growth is monitored following treatment with the test compound.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

Matrigel

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Inject 1 x 10^5 4T1 cells suspended in Matrigel into the mammary fat pad of each mouse.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg, daily) or vehicle via oral gavage.

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Analyze the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

Discovery and Development Workflow

The discovery of this compound followed a structured drug discovery and optimization process, starting from a known chemical scaffold and progressing through iterative design, synthesis, and biological evaluation.

Caption: The logical workflow for the discovery and development of this compound.

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of ENPP1 with a novel pyrido[2,3-d]pyrimidin-7-one scaffold. Through its robust inhibition of ENPP1, it effectively enhances STING pathway signaling, leading to a potent anti-tumor immune response in preclinical models. The comprehensive data presented in this guide, from in vitro potency and cellular activity to in vivo efficacy and pharmacokinetic properties, establish this compound as a promising lead compound for the development of novel cancer immunotherapies. Further investigation and clinical development of this and related compounds are warranted to explore their full therapeutic potential.

References

Enpp-1-IN-20 and Its Impact on Purinergic Signaling in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment, primarily through its modulation of purinergic signaling. By hydrolyzing key signaling molecules, ENPP1 orchestrates an immunosuppressive landscape that facilitates tumor growth and metastasis. This technical guide provides an in-depth analysis of a potent ENPP1 inhibitor, Enpp-1-IN-20, detailing its mechanism of action, its impact on the intricate network of purinergic signaling in cancer, and the experimental methodologies used for its characterization. The guide is intended to be a comprehensive resource for researchers and drug development professionals investigating novel cancer immunotherapies.

Introduction to ENPP1 and Purinergic Signaling in Cancer

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and the nucleoside adenosine, plays a dual role in cancer.[1][2] While high concentrations of extracellular ATP can be pro-inflammatory and immunostimulatory, its rapid hydrolysis leads to the accumulation of adenosine, a potent immunosuppressive molecule.[3][4]

ENPP1 is a key enzyme in this process. As a type II transmembrane glycoprotein, it hydrolyzes extracellular ATP to adenosine monophosphate (AMP), which is then converted to adenosine by ecto-5'-nucleotidase (CD73).[3] More critically in the context of immuno-oncology, ENPP1 is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP). cGAMP is a potent immunotransmitter produced by cancer cells that activates the anti-cancer Stimulator of Interferon Genes (STING) pathway in immune cells. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, effectively shielding the tumor from immune-mediated destruction. High ENPP1 expression correlates with poor prognosis in various cancers, making it a compelling therapeutic target.

This compound: A Potent ENPP1 Inhibitor

This compound is a small molecule inhibitor of ENPP1 with significant potency. Its mechanism of action is the direct blockade of the catalytic activity of ENPP1. This inhibition has a dual anti-cancer effect:

-

STING Pathway Activation: By preventing the degradation of extracellular cGAMP, this compound increases its local concentration, leading to sustained activation of the STING pathway in surrounding immune cells. This triggers the production of type I interferons and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.

-

Reduction of Immunosuppressive Adenosine: By inhibiting the hydrolysis of ATP, this compound also curtails the production of adenosine in the tumor microenvironment, further alleviating immunosuppression.

Quantitative Data on ENPP1 Inhibitors

The potency of this compound and other representative ENPP1 inhibitors is summarized below. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions across different studies.

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| This compound | ENPP1 | Biochemical | 0.09 nM | Not Reported | |

| This compound | ENPP1 | Cell-Based | 8.8 nM | Not Reported | |

| Compound 4e | ENPP1 | Molecular | 0.188 µM | Not Reported | |

| Compound 4e | ENPP1 | Cellular | 0.732 µM | Not Reported | |

| Phosphonate Inhibitors | ENPP1 | Biochemical | Not Reported | < 2 nM |

Signaling Pathways Modulated by this compound

The inhibition of ENPP1 by this compound fundamentally rewires the purinergic signaling landscape within the tumor microenvironment.

The cGAS-STING Pathway

dot

Caption: ENPP1 inhibition by this compound preserves extracellular cGAMP, promoting STING activation.

Adenosine Production Pathway

Caption: Generalized workflow for an in vitro ENPP1 inhibitor screening assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%). Dilute recombinant ENPP1 to the desired working concentration in cold assay buffer.

-

Assay Plate Setup: Add the test compound dilutions, positive control, and vehicle control to the appropriate wells of the microplate.

-

Pre-incubation: Add the diluted ENPP1 enzyme to the wells and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Objective: To confirm that this compound can block cellular ENPP1 activity and potentiate STING signaling.

Materials:

-

High ENPP1-expressing cancer cells (e.g., 4T1)

-

THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)

-

2'3'-cGAMP

-

This compound

-

Cell Culture Media (e.g., RPMI 1640 with 10% FBS)

-

Luciferase detection reagent

-

Luminometer

Procedure:

-

Culture high ENPP1-expressing cells to confluence.

-

Treat these cells with serial dilutions of this compound for a predetermined time.

-

Add a fixed concentration of exogenous 2'3'-cGAMP to the treated cells.

-

After a suitable incubation period, collect the conditioned media.

-

Add the conditioned media to the THP1-Dual™ reporter cells.

-

Incubate the reporter cells to allow for STING activation and luciferase expression.

-

Measure the luciferase activity in the supernatant using a luminometer. Increased luciferase activity corresponds to enhanced STING activation due to ENPP1 inhibition.

Conclusion and Future Directions

This compound represents a potent and promising agent for the therapeutic targeting of ENPP1 in cancer. By dually enhancing the cGAS-STING pathway and mitigating adenosine-mediated immunosuppression, ENPP1 inhibitors like this compound have the potential to convert "cold," non-immunoreactive tumors into "hot" tumors that are susceptible to immune attack. Future research will likely focus on the combination of ENPP1 inhibitors with other immunotherapies, such as immune checkpoint blockade (e.g., anti-PD-1), to achieve synergistic anti-tumor effects. The continued development and characterization of ENPP1 inhibitors are crucial steps toward realizing the full therapeutic potential of modulating purinergic signaling in oncology.

References

Investigating the Specificity of Enpp-1-IN-20 for ENPP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Enpp-1-IN-20, a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING signaling pathway, a critical component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. This compound, by inhibiting ENPP1, enhances STING signaling, making it a promising candidate for cancer immunotherapy.

Quantitative Data on Inhibitor Potency and Selectivity

This compound, also identified as compound 31 in its discovery publication, demonstrates exceptional potency for ENPP1.[1][2] The following table summarizes the key quantitative data regarding its inhibitory activity and selectivity.

| Compound | Target | IC50 (nM) | Assay Type | Selectivity (vs. ENPP3) |

| This compound | ENPP1 | 0.09 | Biochemical | ~55-fold |

| ENPP1 | 8.8 | Cell-based | ||

| ENPP3 | 5 | Biochemical |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of ENPP1 in the cGAS-STING Pathway

ENPP1 plays a crucial role in modulating the cGAS-STING pathway, which is essential for detecting cytosolic DNA and initiating an innate immune response. The following diagram illustrates this signaling cascade and the point of intervention for this compound.

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the specificity of ENPP1 inhibitors like this compound. These are based on established methodologies in the field.

Biochemical ENPP1 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of ENPP1 enzymatic activity.

Workflow Diagram:

Caption: Workflow for a fluorescence polarization-based ENPP1 inhibition assay.

Materials:

-

Recombinant human ENPP1

-

cGAMP (substrate)

-

This compound (test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

Fluorescence Polarization (FP) detection kit (e.g., Transcreener® AMP²/GMP² Assay)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add Assay Buffer, diluted this compound, and recombinant ENPP1 to the wells of a 384-well plate.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding cGAMP substrate.

-

Incubate for 60 minutes at 37°C.

-

-

Detection:

-

Stop the enzymatic reaction and initiate the detection by adding the FP tracer and antibody solution from the detection kit.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to potentiate STING signaling in a cellular context.

Workflow Diagram:

Caption: Workflow for a cellular STING activation assay.

Materials:

-

THP-1 cells (human monocytic cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Exogenous cGAMP

-

IFN-β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at an appropriate density and allow them to adhere.

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound.

-

Add a sub-maximal concentration of exogenous cGAMP to all wells (except for the negative control).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

IFN-β Quantification: Measure the concentration of secreted IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the concentration of this compound and determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This compound is a highly potent inhibitor of ENPP1 with significant selectivity over the closely related enzyme ENPP3. Its ability to block the hydrolysis of cGAMP leads to the potentiation of STING-dependent innate immune signaling. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers working on ENPP1-targeted therapies. Further investigation into the broader selectivity profile of this compound against a wider range of phosphodiesterases will further elucidate its specificity and potential for clinical development.

References

The Structure-Activity Relationship of Enpp-1-IN-20: A Technical Guide to a Novel Class of ENPP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Enpp-1-IN-20, a highly potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). As a key negative regulator of the cGAS-STING signaling pathway, ENPP1 represents a compelling target for cancer immunotherapy. By preventing the degradation of the STING agonist cGAMP, ENPP1 inhibitors like this compound can unleash a powerful anti-tumor immune response. This document details the quantitative SAR data, experimental methodologies, and relevant biological pathways to support further research and development in this area.

Core Scaffold and Lead Compound

This compound (also referred to as Compound 31 in initial discovery literature) is a potent ENPP1 inhibitor with a biochemical half-maximal inhibitory concentration (IC50) of 0.09 nM and a cellular IC50 of 8.8 nM.[1][2] The chemical scaffold of this compound and its analogs is centered around a novel pyrido[2,3-d]pyrimidin-7-one core.[3][4] Systematic optimization of this scaffold has led to the identification of key structural features that govern its potent inhibitory activity.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive SAR studies to optimize potency and drug-like properties. The following tables summarize the quantitative data for a series of analogs based on the pyrido[2,3-d]pyrimidin-7-one scaffold, illustrating the impact of various substitutions on ENPP1 inhibitory activity.

Table 1: SAR of Modifications at the C2 Position of the Pyridopyrimidinone Core

| Compound | R Group | ENPP1 IC50 (nM) |

| 1a | Methyl | 150.3 |

| 1b | Ethyl | 89.7 |

| 1c | Isopropyl | 45.2 |

| 1d | Phenyl | 25.6 |